

Spectroscopic Analysis of Phenylpropyl Acetate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1-Dimethyl-3-phenylpropyl acetate*

Cat. No.: *B085564*

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Disclaimer: Extensive searches for spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) for **1,1-Dimethyl-3-phenylpropyl acetate** did not yield any specific results. This suggests that the compound is not widely synthesized or characterized in publicly available scientific literature. Therefore, this guide presents a comprehensive analysis of the closely related and well-documented isomer, 3-phenylpropyl acetate, to serve as a detailed example of spectroscopic data interpretation and structural elucidation for researchers, scientists, and drug development professionals.

Spectroscopic Data of 3-Phenylpropyl Acetate

The following tables summarize the key spectroscopic data for 3-phenylpropyl acetate, providing a clear and structured overview for easy comparison and interpretation.

Table 1: ^1H NMR Spectroscopic Data for 3-Phenylpropyl Acetate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.26 - 7.16	m	-	5H	Ar-H
4.06	t	6.5	2H	-O-CH ₂ -
2.66	t	7.6	2H	Ar-CH ₂ -
2.02	s	-	3H	-C(O)-CH ₃
1.93	quintet	7.0	2H	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃, Spectrometer Frequency: 250 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylpropyl Acetate

Chemical Shift (δ) ppm	Carbon Type	Assignment
171.1	Carbonyl	C=O
141.1	Aromatic	Ar-C (quaternary)
128.4	Aromatic	Ar-CH
128.3	Aromatic	Ar-CH
126.0	Aromatic	Ar-CH
63.8	Aliphatic	-O-CH ₂ -
32.1	Aliphatic	Ar-CH ₂ -
30.1	Aliphatic	-CH ₂ -CH ₂ -CH ₂ -
20.9	Aliphatic	-C(O)-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 62.5 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data for 3-Phenylpropyl Acetate

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
3032	Medium	C-H stretch (aromatic)
2952, 2843	Medium	C-H stretch (aliphatic)
1740	Strong	C=O stretch (ester)
1257	Strong	C-O stretch (ester)

Sample Preparation: Neat^[2]

Table 4: Mass Spectrometry (MS) Data for 3-Phenylpropyl Acetate

m/z	Relative Intensity (%)	Fragment Ion
178	~10	[M] ⁺ (Molecular Ion)
118	100	[M - CH ₃ COOH] ⁺
117	~73	[C ₉ H ₉] ⁺
91	~34	[C ₇ H ₇] ⁺ (Tropylium ion)
43	~41	[CH ₃ CO] ⁺ (Acylium ion)

Ionization Method: Electron Ionization (EI)^[3]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are crucial for reproducibility and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 3-phenylpropyl acetate (approximately 5-10 mg) is dissolved in about 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.

- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 250 MHz for protons and 62.5 MHz for carbon-13.
- **Data Acquisition:** For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of neat 3-phenylpropyl acetate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

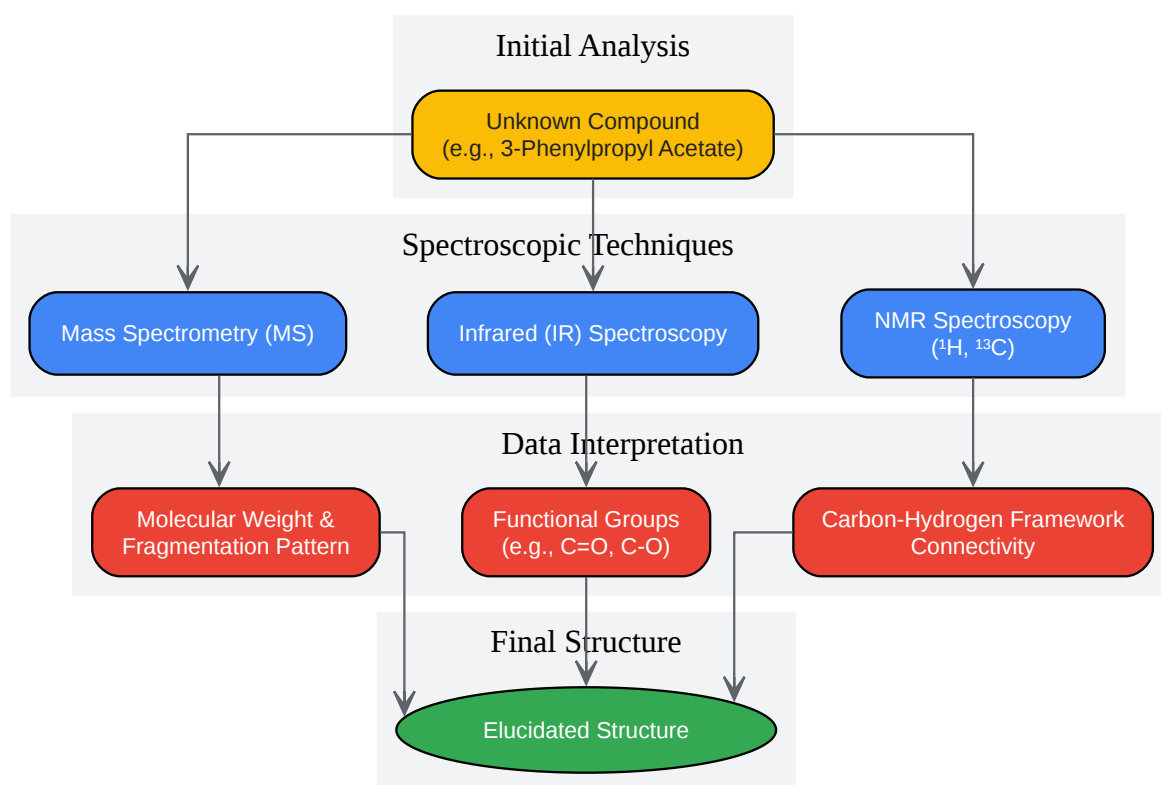
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .^[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an organic molecule, such as 3-phenylpropyl acetate, using the combined data from various spectroscopic techniques.



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Caption: Workflow for Spectroscopic Structure Elucidation.

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